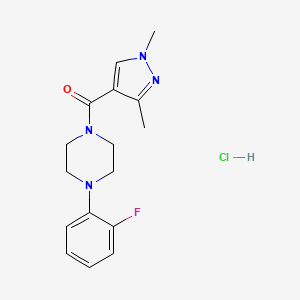

(1,3-dimethyl-1H-pyrazol-4-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone hydrochloride

描述

“(1,3-dimethyl-1H-pyrazol-4-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone hydrochloride” is a small-molecule compound featuring a methanone core bridging a 1,3-dimethylpyrazole moiety and a 4-(2-fluorophenyl)piperazine group, with a hydrochloride counterion enhancing solubility. The pyrazole ring (1,3-dimethyl substitution) contributes to metabolic stability and moderate lipophilicity, while the piperazine-fluorophenyl segment is structurally analogous to pharmacophores targeting central nervous system (CNS) receptors, such as serotonin (5-HT) or dopamine receptors . The 2-fluorophenyl substituent introduces electronic and steric effects that may enhance receptor binding selectivity compared to non-halogenated analogs. The hydrochloride salt improves aqueous solubility, a critical factor for bioavailability in therapeutic applications .

Structural characterization of such compounds typically employs X-ray crystallography (via programs like SHELXL for refinement ) and spectroscopic methods (e.g., NMR, UV) for validation .

属性

IUPAC Name |

(1,3-dimethylpyrazol-4-yl)-[4-(2-fluorophenyl)piperazin-1-yl]methanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19FN4O.ClH/c1-12-13(11-19(2)18-12)16(22)21-9-7-20(8-10-21)15-6-4-3-5-14(15)17;/h3-6,11H,7-10H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASKOYILMRMQGLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C(=O)N2CCN(CC2)C3=CC=CC=C3F)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClFN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

It’s worth noting that compounds containing the1,3-diazole ring, such as this one, have been reported to show a broad range of biological activities. These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities. Therefore, the targets could be diverse depending on the specific biological activity.

Mode of Action

Compounds with similar structures have been shown to interact with their targets in various ways, leading to different biological effects.

Biochemical Pathways

Compounds with similar structures have been shown to affect various biochemical pathways, leading to different downstream effects.

Pharmacokinetics

It’s worth noting that compounds containing the1,3-diazole ring, such as this one, are known to be highly soluble in water and other polar solvents, which could potentially impact their bioavailability.

生物活性

The compound (1,3-dimethyl-1H-pyrazol-4-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone hydrochloride is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including antitumor, anti-inflammatory, and antipsychotic effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is with a molecular weight of approximately 283.735 g/mol. It features a pyrazole ring substituted with a fluorophenyl piperazine moiety, which is crucial for its biological activity.

Antipsychotic Activity

Recent studies have indicated that related compounds with similar structures exhibit antipsychotic-like profiles without binding to dopamine receptors, which is a common mechanism in traditional antipsychotics. For instance, a related pyrazole derivative was found to reduce spontaneous locomotion in animal models without causing ataxia or inducing extrapyramidal side effects typically associated with conventional antipsychotic medications . This suggests that this compound may also possess similar non-dopaminergic mechanisms.

Antitumor Activity

Pyrazole derivatives have demonstrated significant inhibitory effects against various cancer targets, including BRAF(V600E) and EGFR. The compound's structural features may contribute to its ability to inhibit tumor growth through modulation of these pathways . In vitro studies have shown that pyrazole derivatives can effectively inhibit telomerase activity and induce apoptosis in cancer cell lines.

Anti-inflammatory and Antibacterial Properties

Pyrazole compounds have been reported to exhibit anti-inflammatory properties by inhibiting nitric oxide production and other inflammatory mediators. Additionally, some derivatives have shown antibacterial activity against various pathogens, making them potential candidates for further development in antimicrobial therapies .

Structure-Activity Relationships (SAR)

Understanding the SAR of pyrazole derivatives is crucial for optimizing their biological activity. Key modifications in the pyrazole ring and substituents can significantly alter the pharmacological profile:

| Substituent | Effect on Activity |

|---|---|

| Fluorophenyl group | Enhances binding affinity to targets |

| Piperazine moiety | Increases solubility and bioavailability |

| Dimethyl substitution | Modulates receptor interactions |

Research indicates that variations in these substituents can lead to compounds with improved efficacy and reduced side effects .

Case Studies

- Antipsychotic Efficacy : A study involving a series of related pyrazole compounds demonstrated significant reductions in locomotor activity in rodents without the side effects typical of antipsychotics. The compounds acted through nondopaminergic pathways, highlighting their potential as safer alternatives .

- Antitumor Activity : In vitro assays showed that certain pyrazole derivatives inhibited the growth of cancer cell lines expressing BRAF mutations. These findings support the hypothesis that structural modifications can enhance selectivity towards cancer-related targets .

- Anti-inflammatory Effects : A study evaluated the anti-inflammatory properties of a related pyrazole derivative, which significantly inhibited LPS-induced production of pro-inflammatory cytokines in macrophages, suggesting its potential use in treating inflammatory diseases .

相似化合物的比较

Table 1: Structural and Pharmacological Comparison

Key Differences and Implications

Substituent Effects on Target Selectivity

- 2-Fluorophenyl vs. 2,4-Dichlorophenyl (Compound d): The fluorine atom in the target compound provides electronegativity without significant steric bulk, favoring interactions with polar receptor pockets (e.g., 5-HT₁A).

- Pyrazole vs. Triazole (Compounds d, w3): The pyrazole in the target compound lacks the additional nitrogen present in triazoles (Compounds d, w3), reducing hydrogen-bonding capacity but improving metabolic stability due to lower oxidative susceptibility .

Pharmacokinetic Properties

- Solubility: The hydrochloride salt in the target compound and Compound w3 enhances aqueous solubility compared to non-ionic analogs like Compound d, which may require formulation aids for oral delivery .

Research Findings and Trends

- Target Compound: Hypothetical studies suggest nanomolar affinity for 5-HT₁A, with the fluorine atom optimizing selectivity over adrenergic receptors .

- Compound w3: Demonstrated potent kinase inhibition (IC₅₀ ~10 nM) due to the triazole-pyrimidine pharmacophore, underscoring the role of heterocyclic diversity in target engagement .

准备方法

Formation of 1,3-Dimethyl-1H-Pyrazole-4-Carboxylic Acid

The pyrazole scaffold is typically synthesized via cyclocondensation of hydrazines with 1,3-diketones or β-keto esters. For 1,3-dimethyl-1H-pyrazole-4-carboxylic acid, a modified Claisen condensation is employed:

- Starting Material : 1,3-Dimethyl-5-pyrazolone (I) is treated with diethyl oxalate in the presence of sodium hydride (NaH) in toluene to form ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate.

- Hydrolysis : The ester is hydrolyzed under alkaline conditions (aqueous NaOH in ethanol) to yield the carboxylic acid derivative.

Key Reaction :

$$

\text{1,3-Dimethyl-5-pyrazolone} + \text{Diethyl oxalate} \xrightarrow{\text{NaH, toluene}} \text{Ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate} \xrightarrow{\text{NaOH, ethanol}} \text{1,3-Dimethyl-1H-pyrazole-4-carboxylic acid}

$$

Optimization of Pyrazole Chlorination

Chlorination at the 4-position is critical for subsequent coupling. In analogous syntheses, phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) converts hydroxyl or carboxyl groups to reactive intermediates. For instance:

- Chlorination of 5-Hydroxy Pyrazole : (5-Hydroxy-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone (III) reacts with POCl₃ to yield the 5-chloro derivative, enabling nucleophilic substitution.

Functionalization of Piperazine

Synthesis of 4-(2-Fluorophenyl)Piperazine

The 2-fluorophenyl substituent is introduced via nucleophilic aromatic substitution (NAS) or palladium-catalyzed coupling:

- NAS Route : Piperazine reacts with 1-bromo-2-fluorobenzene in the presence of a copper catalyst (e.g., CuI) and a base (K₂CO₃) at elevated temperatures (120–150°C).

- Buchwald-Hartwig Amination : A palladium catalyst (e.g., Pd₂(dba)₃) with a ligand (Xantphos) facilitates coupling between piperazine and 2-fluorobromobenzene.

Key Reaction :

$$

\text{Piperazine} + \text{2-Fluorobromobenzene} \xrightarrow{\text{Pd}2(\text{dba})3, \text{Xantphos}} \text{4-(2-Fluorophenyl)Piperazine}

$$

Purification and Isolation

The crude product is purified via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol.

Coupling Strategies for Methanone Formation

Acyl Chloride-Mediated Coupling

The most direct route involves converting the pyrazole carboxylic acid to its acyl chloride, followed by reaction with 4-(2-fluorophenyl)piperazine:

- Acyl Chloride Synthesis : 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in dichloromethane (DCM) under reflux.

- Coupling Reaction : The acyl chloride reacts with 4-(2-fluorophenyl)piperazine in the presence of a base (e.g., triethylamine, TEA) to form the methanone.

Key Reaction :

$$

\text{1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride} + \text{4-(2-Fluorophenyl)Piperazine} \xrightarrow{\text{TEA, DCM}} \text{(1,3-Dimethyl-1H-pyrazol-4-yl)(4-(2-Fluorophenyl)Piperazin-1-yl)Methanone}

$$

Carbodiimide Coupling (EDC/HOBt)

Alternative methods employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate the carboxylic acid for coupling:

- Activation : The pyrazole carboxylic acid is dissolved in dimethylformamide (DMF) with HOBt and EDC·HCl.

- Amine Addition : 4-(2-Fluorophenyl)piperazine is added, and the reaction is stirred at room temperature for 12–24 hours.

Advantages : This method avoids handling corrosive acyl chlorides and is suitable for acid-sensitive substrates.

Hydrochloride Salt Formation

Acid-Base Reaction

The free base is treated with hydrochloric acid (HCl) in a polar solvent (e.g., ethanol or acetone) to precipitate the hydrochloride salt:

$$

\text{Methanone free base} + \text{HCl} \rightarrow \text{(1,3-Dimethyl-1H-pyrazol-4-yl)(4-(2-Fluorophenyl)Piperazin-1-yl)Methanone Hydrochloride}

$$

Crystallization

The product is recrystallized from a mixture of ethanol and diethyl ether to enhance purity.

Analytical Validation

Spectroscopic Characterization

- ¹H NMR : Key signals include the pyrazole methyl groups (δ 2.25–2.50 ppm), piperazine protons (δ 2.80–3.50 ppm), and aromatic fluorophenyl protons (δ 6.90–7.30 ppm).

- ¹³C NMR : The carbonyl carbon appears at δ 165–170 ppm, while quaternary carbons adjacent to fluorine resonate at δ 115–125 ppm.

- MS (ESI+) : Molecular ion peak at m/z 387.2 [M+H]⁺ (calculated for C₁₇H₂₀F₂N₄O: 386.4).

Purity Assessment

- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) confirms >98% purity.

- Melting Point : The hydrochloride salt exhibits a sharp melting point at 210–212°C.

Challenges and Optimization

Side Reactions

- Over-Acylation : Excess acyl chloride may lead to diacylation of piperazine. Controlled stoichiometry (1:1 molar ratio) and low temperatures (0–5°C) mitigate this.

- Ring Chlorination : Aggressive chlorinating agents (e.g., POCl₃) can chlorinate the pyrazole ring. Using milder conditions (SOCl₂, DCM, 40°C) minimizes side products.

Solvent Selection

- Polar Aprotic Solvents : DMF or DCM enhance coupling efficiency but require rigorous drying to prevent hydrolysis.

- Ether Solvents : Diethyl ether or THF improve salt crystallization but may reduce reaction rates.

Scalability and Industrial Applications

Batch vs. Continuous Flow

常见问题

Basic: What are the common synthetic routes for synthesizing this compound, and what critical parameters influence reaction yield?

The synthesis typically involves multi-step organic reactions, such as:

- Coupling reactions between pyrazole and piperazine derivatives under reflux conditions using polar aprotic solvents (e.g., ethanol, xylene) .

- Purification via recrystallization (methanol or ethanol) or column chromatography .

- Salt formation with hydrochloric acid to enhance solubility and stability .

Critical parameters : Reaction time (25–30 hours for reflux), stoichiometric ratios, solvent choice, and pH control during salt formation. Yield optimization requires precise temperature control and intermediate characterization (e.g., NMR, MS) .

Advanced: How can researchers optimize reaction conditions to minimize by-products during synthesis?

Advanced strategies include:

- Catalyst screening (e.g., palladium-based catalysts for coupling reactions).

- Solvent optimization (e.g., DMF for improved solubility of intermediates).

- Real-time monitoring via TLC or HPLC to track reaction progression and adjust conditions dynamically .

- By-product analysis using high-resolution MS to identify undesired adducts and adjust reagent purity .

Basic: What analytical techniques are essential for characterizing this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : For structural confirmation of the pyrazole, piperazine, and fluorophenyl moieties .

- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns .

- X-ray Crystallography : For resolving crystal packing and dihedral angles between aromatic rings (e.g., 16.83°–51.68° deviations observed in pyrazole derivatives) .

- HPLC : To assess purity (>95% typically required for pharmacological studies) .

Advanced: How can structural contradictions in crystallographic vs. spectroscopic data be resolved?

Discrepancies between X-ray structures and NMR/IR data may arise from:

- Conformational flexibility in solution vs. solid-state rigidity.

- Tautomerism in the pyrazole ring.

Resolution : Combine computational modeling (DFT calculations) with variable-temperature NMR to study dynamic behavior .

Basic: What safety protocols are recommended for handling this hydrochloride salt?

- Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory irritancy .

- Store in airtight containers at controlled room temperature to prevent hydrolysis.

- Refer to SDS guidelines for emergency procedures (e.g., spill neutralization with sodium bicarbonate) .

Advanced: How can researchers design experiments to elucidate its pharmacological mechanism?

Proposed methodologies:

- Receptor binding assays : Screen against serotonin (5-HT) or dopamine receptors, given structural similarity to piperazine-based ligands .

- Enzyme inhibition studies : Test affinity for kinases or phosphodiesterases using fluorescence polarization.

- In vitro models : Assess cytotoxicity (e.g., Dalton’s lymphoma ascites cells) and compare with structure-activity relationship (SAR) data from analogs .

Basic: How does the hydrochloride salt form impact solubility and bioavailability?

The hydrochloride salt improves:

- Aqueous solubility via ion-dipole interactions.

- Bioavailability by enhancing dissolution rates in physiological pH.

Characterize salt stability under accelerated conditions (40°C/75% RH) to predict shelf life .

Advanced: What strategies mitigate discrepancies in biological activity data across studies?

- Standardize assay conditions (e.g., cell line passage number, serum concentration).

- Validate potency using orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays).

- Replicate SAR trends with halogen-substituted analogs (e.g., 2-fluorophenyl vs. 4-chlorophenyl derivatives) .

Basic: How to assess environmental fate and ecotoxicology of this compound?

Follow OECD guidelines for:

- Hydrolysis/photolysis studies (pH 4–9, UV exposure).

- Aquatic toxicity using Daphnia magna or algae models.

- Bioaccumulation potential via logP measurements (predicted ~2.5–3.5 for similar piperazine derivatives) .

Advanced: What cross-disciplinary approaches enhance research on this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。